Tert-butyl 4-(2-bromo-4-hydroxyphenyl)piperazine-1-carboxylate
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Overview
Description
2-Methyl-2-propanyl 4-(2-bromo-4-hydroxyphenyl)-1-piperazinecarboxylate is a synthetic organic compound that features a piperazine ring substituted with a 2-bromo-4-hydroxyphenyl group and a 2-methyl-2-propanyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propanyl 4-(2-bromo-4-hydroxyphenyl)-1-piperazinecarboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2-Bromo-4-Hydroxyphenyl Group: The piperazine ring is then reacted with 2-bromo-4-hydroxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the 2-bromo-4-hydroxyphenyl group.
Esterification: The final step involves the esterification of the piperazine derivative with 2-methyl-2-propanyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the 2-bromo-4-hydroxyphenyl moiety can undergo oxidation to form a quinone derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon with hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon with hydrogen gas or lithium aluminum hydride.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Quinone derivatives.
Reduction: De-brominated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-propanyl 4-(2-bromo-4-hydroxyphenyl)-1-piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propanyl 4-hydroxyphenylcarbamate: Lacks the bromine atom and piperazine ring.
4-(2-Bromo-4-hydroxyphenyl)piperazine: Lacks the 2-methyl-2-propanyl ester group.
2-Methyl-2-propanyl 4-hydroxyphenylpiperazinecarboxylate: Lacks the bromine atom.
Uniqueness
2-Methyl-2-propanyl 4-(2-bromo-4-hydroxyphenyl)-1-piperazinecarboxylate is unique due to the presence of both the bromine atom and the piperazine ring, which may confer specific biological activities and chemical reactivity not observed in similar compounds.
Properties
Molecular Formula |
C15H21BrN2O3 |
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Molecular Weight |
357.24 g/mol |
IUPAC Name |
tert-butyl 4-(2-bromo-4-hydroxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-5-4-11(19)10-12(13)16/h4-5,10,19H,6-9H2,1-3H3 |
InChI Key |
OVACTGUXKKXXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)O)Br |
Origin of Product |
United States |
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